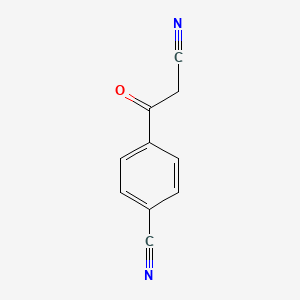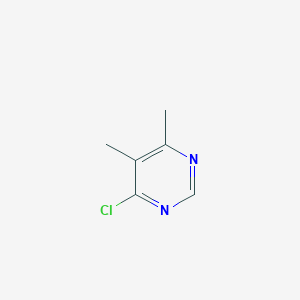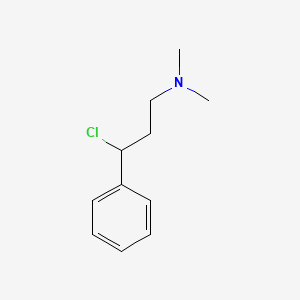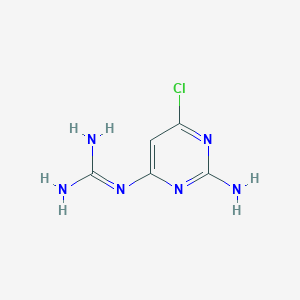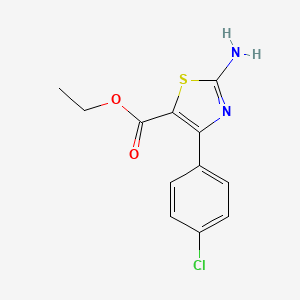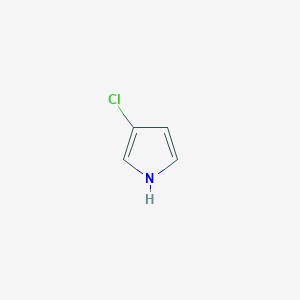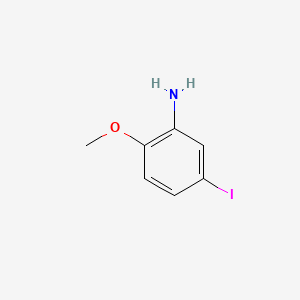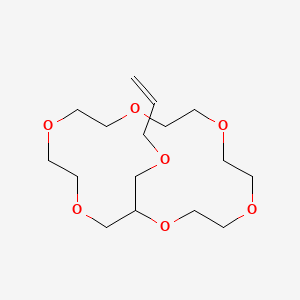
1-(3-甲基苯氧基)-2-丙醇
描述
1-(3-Methylphenoxy)-2-propanol, also known as 3-Methylphenoxypropanol or MPP, is a synthetic organic compound used in a variety of applications. It is a colorless liquid with a faint odor and a boiling point of 162°C. MPP is primarily used as a solvent, but has also been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. In addition, MPP has been studied for its potential use in medical applications, such as the treatment of certain types of cancer.
科学研究应用
Petroleum Chemistry
- Scientific Field: Petroleum Chemistry .
- Application Summary: 1-(3-Methylphenoxy)-2-propanol has been used as a base for synthesizing new aminomethoxy derivatives . These derivatives have been tested as antimicrobial additives for lubricating oils .
- Methods of Application: The synthesis of these derivatives involves the use of 1-(3-methylphenoxy)-3-ethylthiopropane-2-ol and formaldehyde in the presence of secondary amines .
- Results: The synthesized compounds were found to efficiently suppress the activity of microorganisms, making them effective as antimicrobial additives .
Medicinal Chemistry
- Scientific Field: Medicinal Chemistry .
- Application Summary: Phenoxy acetamide derivatives, which can be synthesized from 1-(3-Methylphenoxy)-2-propanol, have been studied for their pharmacological activities .
- Methods of Application: The synthesis involves the use of substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .
- Results: The synthesized phenoxy acetamide derivatives have shown potential as therapeutic candidates .
Synthesis of Cresol Derivatives
- Scientific Field: Organic Chemistry .
- Application Summary: 1-(3-Methylphenoxy)-2-propanol can be used to synthesize cresol derivatives . Cresols are a group of aromatic organic compounds that are widely used in various industries .
- Methods of Application: The synthesis of cresol derivatives involves the use of 1-(3-Methylphenoxy)-2-propanol and other reagents under specific conditions .
- Results: The synthesized cresol derivatives have diverse applications, including use in disinfectants, solvents, and as precursors to other chemicals .
Synthesis of Phenoxy Acetic Acid Derivatives
- Scientific Field: Medicinal Chemistry .
- Application Summary: 1-(3-Methylphenoxy)-2-propanol can be used to synthesize phenoxy acetic acid derivatives . These derivatives have been studied for their potential pharmacological activities .
- Methods of Application: The synthesis involves the use of 1-(3-Methylphenoxy)-2-propanol and other reagents under specific conditions .
- Results: The synthesized phenoxy acetic acid derivatives have shown potential as therapeutic candidates .
Synthesis of Bromocresol Green
- Scientific Field: Organic Chemistry .
- Application Summary: 1-(3-Methylphenoxy)-2-propanol can be used to synthesize bromocresol green , a chemical compound used as a pH indicator in applications such as growth mediums for microorganisms and titrations .
- Methods of Application: The synthesis involves the use of 1-(3-Methylphenoxy)-2-propanol and other reagents under specific conditions .
- Results: The synthesized bromocresol green can change color depending on the pH of the solution it is in, making it useful as a pH indicator .
Synthesis of Bupranolol
- Scientific Field: Medicinal Chemistry .
- Application Summary: 1-(3-Methylphenoxy)-2-propanol can be used to synthesize bupranolol , a non-selective beta blocker used in the treatment of hypertension and angina pectoris .
- Methods of Application: The synthesis involves the use of 1-(3-Methylphenoxy)-2-propanol and other reagents under specific conditions .
- Results: The synthesized bupranolol has shown potential as a therapeutic candidate for the treatment of hypertension and angina pectoris .
属性
IUPAC Name |
1-(3-methylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-4-3-5-10(6-8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTVQFUMIUPSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495687 | |
| Record name | 1-(3-Methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenoxy)-2-propanol | |
CAS RN |
4317-62-8 | |
| Record name | 1-(3-Methylphenoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4317-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4317-62-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



